4,5-Dihydro-1-phenyl-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazol-10-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dihydro-1-phenyl-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazol-10-ol is a complex heterocyclic compound that features both an oxazepine and a benzimidazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-1-phenyl-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazol-10-ol typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, solvent-free conditions, or continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydro-1-phenyl-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazol-10-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly functionalized derivative, while reduction could produce a simpler, more reduced form of the compound .
Scientific Research Applications
4,5-Dihydro-1-phenyl-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazol-10-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4,5-Dihydro-1-phenyl-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazol-10-ol involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various effects. For instance, the compound might bind to enzymes or receptors, altering their activity and leading to therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with benzimidazole or oxazepine rings, such as:
- 1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole
- 1,4-Epoxy-1,4-dihydronaphthalene
Uniqueness
What sets 4,5-Dihydro-1-phenyl-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazol-10-ol apart is its unique combination of both oxazepine and benzimidazole rings, which imparts distinct chemical and biological properties
Properties
CAS No. |
76099-25-7 |
---|---|
Molecular Formula |
C17H14N2O3 |
Molecular Weight |
294.30 g/mol |
IUPAC Name |
1-phenyl-14,15-dioxa-3,10-diazatetracyclo[10.2.1.02,10.04,9]pentadeca-2,4(9),5,7-tetraen-5-ol |
InChI |
InChI=1S/C17H14N2O3/c20-14-8-4-7-13-15(14)18-16-17(11-5-2-1-3-6-11)21-10-12(22-17)9-19(13)16/h1-8,12,20H,9-10H2 |
InChI Key |
PQFLAYRAQUUCNP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2COC(O2)(C3=NC4=C(N31)C=CC=C4O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.